molecular formula C15H10INO B12593296 N-[3-Iodo-2-(phenylethynyl)phenyl]formamide CAS No. 647025-67-0

N-[3-Iodo-2-(phenylethynyl)phenyl]formamide

Cat. No.: B12593296
CAS No.: 647025-67-0
M. Wt: 347.15 g/mol
InChI Key: CPLXOKBXGIJREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-Iodo-2-(phenylethynyl)phenyl]formamide (molecular formula: C₁₅H₁₀INO) is a halogenated aromatic compound featuring:

  • A formamide group (-NHCHO) attached to a phenyl ring.
  • Iodo substituent at the 3-position.
  • Phenylethynyl group (-C≡C-Ph) at the 2-position.

This structural combination confers unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis.

Properties

CAS No.

647025-67-0

Molecular Formula

C15H10INO

Molecular Weight

347.15 g/mol

IUPAC Name

N-[3-iodo-2-(2-phenylethynyl)phenyl]formamide

InChI

InChI=1S/C15H10INO/c16-14-7-4-8-15(17-11-18)13(14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,17,18)

InChI Key

CPLXOKBXGIJREG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC=C2I)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Iodo-2-(phenylethynyl)phenyl]formamide typically involves the following steps:

    Sonogashira Coupling: This reaction couples a phenylacetylene with an iodinated phenyl ring using a palladium catalyst and a copper co-catalyst.

The reaction conditions for these steps often involve the use of organic solvents such as dichloromethane or acetone, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-Iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The phenylethynyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can modify the phenylethynyl group to form various oxidized or reduced products.

Scientific Research Applications

N-[3-Iodo-2-(phenylethynyl)phenyl]formamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-Iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with molecular targets and pathways. The iodine atom and phenylethynyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The formamide group can also interact with biological molecules, potentially affecting enzyme activity and protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Analogues

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide (, CAS 647025-69-2)
  • Key Difference : Additional fluorine at the 4-position.
  • Reduced steric bulk compared to iodine, allowing for different spatial interactions .
Property Target Compound 4-Fluoro Analog
Halogen Substituents 3-Iodo 3-Iodo, 4-Fluoro
Molecular Weight 371.16 g/mol 389.15 g/mol
Bioactivity Potential High (iodine) Higher (dual halogen)
N-(3-Fluorophenyl)formamide ()
  • Key Difference : Lacks iodine and phenylethynyl groups.
  • Impact :
    • Reduced steric hindrance and lower molecular weight (153.14 g/mol).
    • Fluorine in the meta position alters electronic effects, leading to moderate antimicrobial activity compared to the target compound’s broader bioactivity .

Phenylethynyl-Containing Analogues

N-(2-(Phenylethynyl)phenyl)-N-tosylformamide ()
  • Impact: The tosyl group increases solubility in polar solvents but reduces hydrogen-bonding capability.
(R)-N-[1-(4-(Phenylethynyl)phenyl)ethyl]acetamide ()
  • Key Difference : Acetamide group and chiral center.
  • Impact :
    • The chiral ethyl group enables enantioselective interactions, useful in asymmetric synthesis.
    • Acetamide’s lower polarity may reduce solubility in aqueous systems compared to the formamide group .

Substituent Positional Isomers

N-(3-Chloro-2-methylphenyl)formamide ()
  • Key Difference : Chlorine and methyl groups instead of iodine and phenylethynyl.
  • Impact :
    • Chlorine’s smaller size and lower polarizability result in weaker van der Waals interactions.
    • Methyl groups increase hydrophobicity but lack π-system reactivity .

Table 1: Structural and Functional Comparison

Compound Name Key Features Bioactivity Highlight
Target Compound 3-Iodo, 2-phenylethynyl, formamide High electrophilic reactivity
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide Dual halogen, formamide Enhanced binding affinity
N-(3-Fluorophenyl)formamide Meta-fluoro, no iodine/ethynyl Moderate antimicrobial
N-(2-(Methylsulfonyl)phenyl)formamide Methylsulfonyl, formamide Enzyme inhibition potential

Biological Activity

N-[3-Iodo-2-(phenylethynyl)phenyl]formamide is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound features a formamide functional group attached to a phenyl ring that is substituted with an iodine atom and a phenylethynyl moiety. The presence of halogen substituents, particularly iodine, can enhance the compound's biological activity by increasing binding affinity to target proteins.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit significant enzyme inhibition properties. The formamide group can enhance hydrogen bonding interactions, which may increase binding affinity to various enzymes and receptors. This characteristic positions this compound as a candidate for further pharmacological studies.

Kinase Inhibition

Studies have demonstrated that related compounds can act as kinase inhibitors, targeting pathways involved in cancer progression. For instance, compounds derived from similar structures have shown potent inhibition of kinases such as SRC and ABL, which are critical in breast cancer cell proliferation and migration .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its analogs:

CompoundTarget KinaseIC50 (nM)EC50 (μM)Notes
This compoundSRCTBDTBDPotential inhibitor; further studies needed
Analog 1 (e.g., Dasatinib)SRC/ABL1-100.03Positive control for comparison
Analog 2 (e.g., Compound 11a)SRC<10012Significant antiproliferative activity

Case Studies

  • Breast Cancer Cell Lines : In vitro studies on MDA-MB-231 and MCF7 breast cancer cell lines have shown that related compounds exhibit potent inhibition of cell proliferation. For example, analogs like Compound 11a demonstrated complete inhibition of SRC phosphorylation at low concentrations, indicating strong potential for therapeutic applications in oncology .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound could inhibit cell migration in cancer models, reflecting its potential utility in preventing metastasis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.